molecular formula C6H6N4 B14910491 5H-pyrrolo[3,2-d]pyrimidin-7-amine

5H-pyrrolo[3,2-d]pyrimidin-7-amine

Cat. No.: B14910491
M. Wt: 134.14 g/mol
InChI Key: LWJLAJOJXMXJQM-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the reaction of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol, followed by treatment with guanidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5H-pyrrolo[3,2-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolopyrimidine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

5H-pyrrolo[3,2-d]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of adenine phosphoribosyltransferase, catalyzing a salvage reaction that results in the formation of AMP . This mechanism is energetically less costly than de novo synthesis, making it an efficient pathway for cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrrolo[3,2-d]pyrimidin-7-amine stands out due to its specific ring structure, which provides unique binding properties and enhances its potential as a therapeutic agent. Its ability to undergo various chemical modifications further adds to its versatility in drug design and development .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H,7H2

InChI Key

LWJLAJOJXMXJQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC=C2N1)N

Origin of Product

United States

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